
2-Ethyl-1-methoxyborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-methoxyborinane is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boron atom bonded to an ethyl group and a methoxy group, forming a six-membered borinane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methoxyborinane typically involves the hydroboration of alkenes with boron hydrides. One common method is the addition of diborane (B₂H₆) to an alkene, followed by oxidation to yield the desired organoboron compound . The reaction is usually carried out in an ether solvent at room temperature or lower to ensure the stability of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the reaction of 3-halopentane with metal magnesium in an organic solvent to form a Grignard reagent, which is then reacted with paraformaldehyde and hydrolyzed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-methoxyborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a different oxidation state.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted borinane derivatives.
Applications De Recherche Scientifique
2-Ethyl-1-methoxyborinane has several applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its unique boron-containing structure.
Industry: It is used in the production of polymers and materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-methoxyborinane involves its interaction with molecular targets through the boron atom. The boron atom can form stable complexes with various biomolecules, influencing biological pathways and cellular functions. In Suzuki–Miyaura coupling reactions, the compound acts as a boron reagent, facilitating the transfer of organic groups to palladium catalysts, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-1-butanol: Similar in structure but lacks the boron atom, making it less reactive in certain chemical reactions.
1,4-Dimethylbenzene: Contains a similar hydrocarbon framework but does not have the boron functionality.
Uniqueness
Its ability to participate in Suzuki–Miyaura coupling reactions and form stable complexes with biomolecules sets it apart from other similar compounds .
Propriétés
Numéro CAS |
60579-58-0 |
|---|---|
Formule moléculaire |
C8H17BO |
Poids moléculaire |
140.03 g/mol |
Nom IUPAC |
2-ethyl-1-methoxyborinane |
InChI |
InChI=1S/C8H17BO/c1-3-8-6-4-5-7-9(8)10-2/h8H,3-7H2,1-2H3 |
Clé InChI |
ITFLSEKBPNGCEK-UHFFFAOYSA-N |
SMILES canonique |
B1(CCCCC1CC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


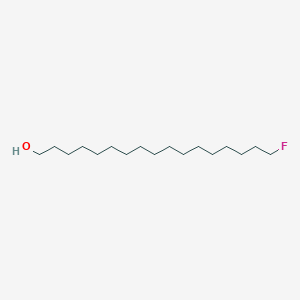
![4-[(E)-{4-[Bis(3-aminopropyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14593861.png)

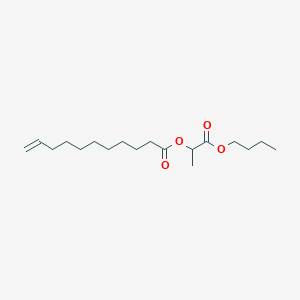
![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
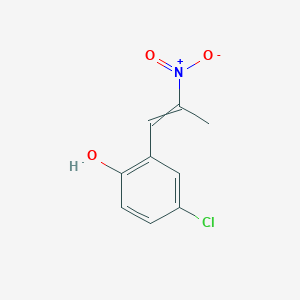
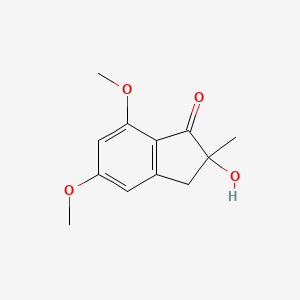
![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
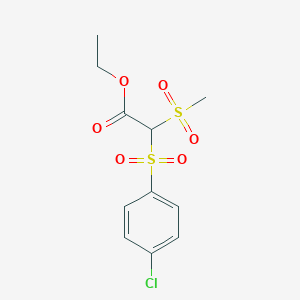

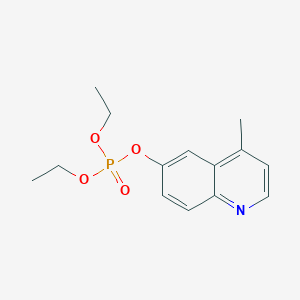
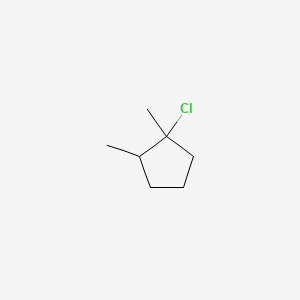
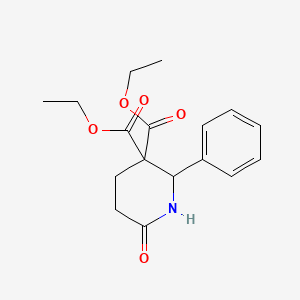
![6-[(Benzenesulfonyl)methyl]-5-phenyl-3,4-dihydro-2H-pyran](/img/structure/B14593901.png)
